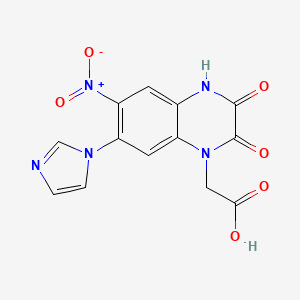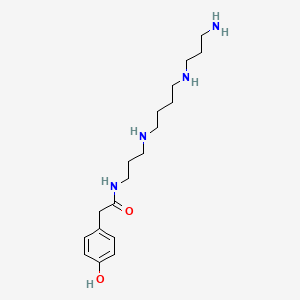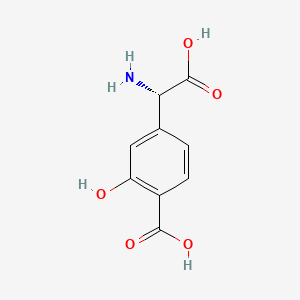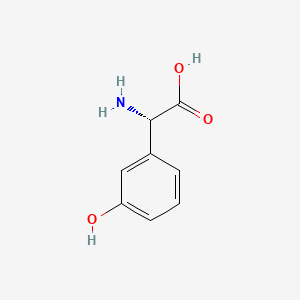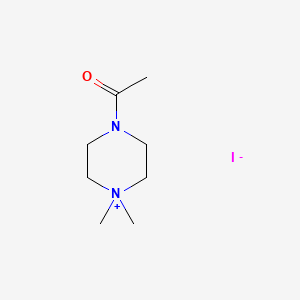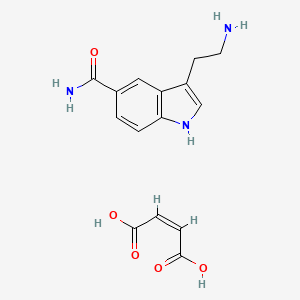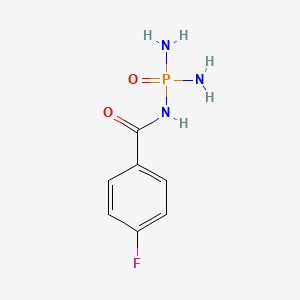
LU AA33810
Vue d'ensemble
Description
N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide est un composé développé par Lundbeck, qui agit comme un antagoniste puissant et hautement sélectif du récepteur Y5 de la neuropeptide Y. Il a une valeur de Ki de 1,5 nanomolaire et présente une sélectivité environ 3300 fois supérieure par rapport aux récepteurs Y1, Y2 et Y4 apparentés . Ce composé a montré des résultats prometteurs dans des études animales, produisant des effets anorexiques, antidépresseurs et anxiolytiques .
Applications De Recherche Scientifique
LU AA33810 has several scientific research applications:
Chemistry: It is used as a research tool to study the Neuropeptide Y receptor Y5 and its role in various biological processes.
Industry: The compound is used in the development of new drugs targeting the Neuropeptide Y receptor Y5.
Mécanisme D'action
N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide exerce ses effets en se liant sélectivement et en antagonisant le récepteur Y5 de la neuropeptide Y. Ce récepteur est impliqué dans la régulation du comportement alimentaire, de l’anxiété et de la dépression. En bloquant le récepteur, N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide réduit l’activité de la neuropeptide Y, ce qui entraîne une diminution de l’apport alimentaire et des effets anxiolytiques et antidépresseurs . Le mécanisme d’action du composé implique l’inhibition des voies de signalisation MAPK/ERK et PI3K, qui sont associées à ses effets antidépresseurs .
Analyse Biochimique
Biochemical Properties
LU AA33810 functions primarily as a neuropeptide Y Y5 receptor antagonist. It binds to the Y5 receptor with high affinity (K_i = 1.5 nM) and displays significant selectivity over other neuropeptide Y receptor subtypes, such as Y1, Y2, and Y4 . The compound antagonizes neuropeptide Y-evoked cyclic adenosine monophosphate (cAMP) and calcium mobilization in vitro, indicating its role in modulating intracellular signaling pathways . This compound also interacts with serotonin receptors, specifically 5-HT2B and 5-HT1A, albeit with lower affinity (K_i values of 247 nM and 478 nM, respectively) .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to stress sensitivity and anxiety. In rat models, the compound attenuates increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels induced by stress . Additionally, this compound produces anxiolytic-like effects in social interaction tests and antidepressant-like effects in forced swim tests . These effects suggest that this compound modulates cell signaling pathways involved in stress response and emotional regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the neuropeptide Y Y5 receptor. By binding to this receptor, this compound inhibits neuropeptide Y-induced activation of cAMP and calcium signaling pathways . This inhibition likely contributes to the compound’s anxiolytic and antidepressant-like effects observed in animal models . Additionally, this compound’s interaction with serotonin receptors may further modulate neurotransmitter release and receptor activity, enhancing its overall pharmacological profile .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Chronic dosing of the compound in rat models has shown consistent anxiolytic and antidepressant-like effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In Sprague-Dawley rats, doses ranging from 3 to 30 mg/kg administered orally produced significant anxiolytic-like effects . Higher doses, such as 30 mg/kg, were effective in attenuating stress-induced increases in plasma ACTH and corticosterone levels . Chronic dosing at 10 mg/kg/day intraperitoneally also produced antidepressant-like effects in the forced swim test
Metabolic Pathways
This compound is involved in metabolic pathways related to neuropeptide Y signaling. By antagonizing the Y5 receptor, the compound modulates the downstream effects of neuropeptide Y, including cAMP and calcium signaling . Additionally, this compound’s interaction with serotonin receptors may influence serotonin metabolism and neurotransmitter release
Transport and Distribution
This compound is transported and distributed within cells and tissues, with significant brain exposure observed in animal models The compound’s ability to cross the blood-brain barrier and achieve effective concentrations in the brain is crucial for its pharmacological effects
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors, such as the neuropeptide Y Y5 receptor. By binding to these receptors, the compound exerts its effects on intracellular signaling pathways
Méthodes De Préparation
La voie de synthèse de N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide implique les étapes suivantes :
Matériaux de départ : La synthèse commence par la préparation de la trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexylméthylamine.
Conditions de réaction : L’intermédiaire clé est ensuite mis en réaction avec du chlorure de méthanesulfonyle en conditions basiques pour donner le produit final, N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide.
Production industrielle : La production industrielle de N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide suit des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium.
Applications de la recherche scientifique
N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme outil de recherche pour étudier le récepteur Y5 de la neuropeptide Y et son rôle dans divers processus biologiques.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments ciblant le récepteur Y5 de la neuropeptide Y.
Comparaison Avec Des Composés Similaires
N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide est unique en raison de sa haute sélectivité pour le récepteur Y5 de la neuropeptide Y. Les composés similaires comprennent :
BIBP 3226 : Un antagoniste non sélectif du récepteur de la neuropeptide Y.
GR231118 : Un antagoniste sélectif du récepteur Y1 de la neuropeptide Y.
SR 120819A : Un antagoniste sélectif du récepteur Y2 de la neuropeptide Y.
N-[(trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl)methyl]méthanesulfonamide se distingue par sa haute sélectivité et sa puissance pour le récepteur Y5 de la neuropeptide Y, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSBTSAJZMIHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028445 | |
| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304008-29-5 | |
| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



